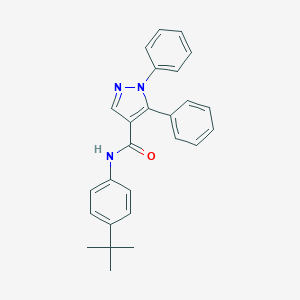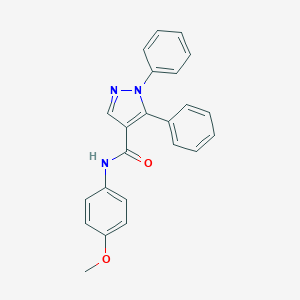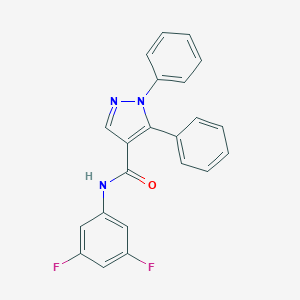![molecular formula C18H13F3N4S B287441 6-(2,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287441.png)
6-(2,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that belongs to the class of triazolothiadiazoles. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Mécanisme D'action
The mechanism of action of 6-(2,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to act by inhibiting various enzymes and pathways involved in cell proliferation and metabolism. For example, it has been shown to inhibit tubulin polymerization, which is essential for cell division in cancer cells. It has also been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism.
Biochemical and Physiological Effects:
6-(2,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antifungal activity against Candida albicans and Aspergillus niger. In vivo studies have demonstrated its ability to inhibit tumor growth in mice and to reduce the fungal burden in a mouse model of candidiasis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(2,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its high potency, broad-spectrum activity, and relatively low toxicity. However, its limitations include its poor solubility in water and its tendency to form aggregates, which can affect its bioavailability and activity.
Orientations Futures
There are numerous future directions for research on 6-(2,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Some possible areas of investigation include:
1. Design and synthesis of analogs with improved solubility and bioavailability.
2. Evaluation of its potential as a lead compound for developing new anticancer, antifungal, and antitubercular agents.
3. Investigation of its mechanism of action at the molecular level.
4. Development of new methods for its delivery and targeted delivery to specific tissues or cells.
5. Evaluation of its potential as a fluorescent probe for detecting metal ions in biological and environmental samples.
6. Investigation of its potential as a plant growth regulator and as a fungicide in agriculture.
Conclusion:
In conclusion, 6-(2,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising chemical compound with potential applications in various fields. Its synthesis method is relatively simple, and it has shown high potency and broad-spectrum activity in scientific research. However, further studies are needed to fully understand its mechanism of action and to develop new analogs with improved solubility and bioavailability.
Méthodes De Synthèse
The synthesis of 6-(2,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2,4-dimethylphenyl hydrazine and 3-(trifluoromethyl)benzoyl isothiocyanate in the presence of triethylamine and acetonitrile. The reaction mixture is refluxed for several hours, and the resulting product is purified by column chromatography. This method provides a high yield of the desired product and is relatively simple compared to other reported methods.
Applications De Recherche Scientifique
6-(2,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promising results in various scientific research applications. In medicinal chemistry, it has been evaluated for its potential as an anticancer agent, antifungal agent, and antitubercular agent. In material science, it has been studied for its potential as a corrosion inhibitor and as a fluorescent probe for detecting metal ions. In agriculture, it has been investigated for its potential as a plant growth regulator and as a fungicide.
Propriétés
Nom du produit |
6-(2,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Formule moléculaire |
C18H13F3N4S |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
6-(2,4-dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H13F3N4S/c1-10-6-7-14(11(2)8-10)16-24-25-15(22-23-17(25)26-16)12-4-3-5-13(9-12)18(19,20)21/h3-9H,1-2H3 |
Clé InChI |
CQBYPBQTVDGCJV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F)C |
SMILES canonique |
CC1=CC(=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(4-chlorophenyl)ethyl]-1,5-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B287360.png)












